Hexane, 1-[(chloromethyl)thio]-
Description
Hexane, 1-[(chloromethyl)thio]- (C₇H₁₅ClS, molecular weight 166.71 g/mol) is an aliphatic thioether derivative featuring a chloromethylthio (–SCH₂Cl) substituent. The chloromethylthio group combines sulfur’s nucleophilic character with chlorine’s electrophilicity, making it reactive toward thiols and other nucleophiles. This reactivity is critical in biological interactions and synthetic chemistry, as seen in antibacterial agents and covalent inhibitors .
Properties
CAS No. |
56289-35-1 |
|---|---|
Molecular Formula |
C7H15ClS |
Molecular Weight |
166.71 g/mol |
IUPAC Name |
1-(chloromethylsulfanyl)hexane |
InChI |
InChI=1S/C7H15ClS/c1-2-3-4-5-6-9-7-8/h2-7H2,1H3 |
InChI Key |
GHPIRVBSLRLKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane, 1-[(chloromethyl)thio]- can be synthesized through the reaction of hexane with chloromethylthiol. The reaction typically involves the use of a base to deprotonate the thiol, making it a better nucleophile. The chloromethylthiol then undergoes a nucleophilic substitution reaction with hexane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for hexane, 1-[(chloromethyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1-[(chloromethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiolates or amines can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexane, 1-[(chloromethyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of organosulfur compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexane, 1-[(chloromethyl)thio]- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The sulfur atom can also participate in redox reactions, affecting cellular oxidative states .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Hexane, 1-(methylthio)- (C₇H₁₆S, MW 132.27)
- Structure : Lacks the chloromethyl group, featuring a simpler methylthio (–SCH₃) substituent.
- Reactivity : Less electrophilic compared to chloromethylthio derivatives due to the absence of the electron-withdrawing chlorine atom. This reduces thiol reactivity, as seen in chloromethyl ketones without aromatic conjugation .
- Applications : Primarily used as a solvent or intermediate in organic synthesis .
b. 1-Chloro-4,5-dimethylhexane (C₈H₁₇Cl, MW 148.67)
c. Hexane-1-sulphonyl chloride (C₆H₁₃ClO₂S, MW 184.68)
- Structure : Contains a sulfonyl chloride (–SO₂Cl) group.
- Reactivity : Highly reactive as a sulfonating agent, contrasting with the thioether’s nucleophilic sulfur. Used in synthesizing sulfonamides and surfactants .
Aromatic Chloromethylthio Derivatives
a. 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f)
- Structure : Aromatic chloromethyl group conjugated with a sulfoxide.
- Properties : Melting point 137.3–138.5°C; higher polarity due to the sulfoxide group. Used in catalytic cycles and DFT studies .
b. Indolyl-3-ethanone-α-thioethers
- Structure : Chloromethylthio groups attached to indole rings.
- Bioactivity : Demonstrated potent antiplasmodial activity (pIC₅₀ up to 8.21), surpassing chloroquine. Electron-withdrawing groups (e.g., nitro, chloro) enhance activity by increasing electrophilicity .
Thiol Reactivity
- Chloromethyl Ketones : Compounds with aromatic conjugation (e.g., 10-F05) show higher thiol reactivity and antibacterial efficacy against ESKAPE pathogens. The chloromethyl group facilitates covalent binding to cysteine residues, a mechanism shared by Hexane, 1-[(chloromethyl)thio]- derivatives .
- Non-Aromatic Thioethers: Aliphatic thioethers like Hexane, 1-(methylthio)- exhibit lower reactivity, limiting their utility in covalent inhibition .
Cytotoxicity and Anticancer Activity
Data Tables
Table 1. Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
